7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Description
Historical Evolution of Quinoline-4-carboxylic Acid Research
Quinoline derivatives first entered scientific discourse in 1834 with Friedlieb Ferdinand Runge’s isolation of quinoline from coal tar. The discovery of quinoline-4-carboxylic acid followed in the late 19th century, with early investigations focusing on its natural occurrence in Archangium species and its role as a metabolic intermediate. The Skraup and Friedländer synthetic methods enabled systematic modifications of the quinoline core, paving the way for derivatives like 7,8-dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid.
A pivotal development occurred in 2012 with the publication of a patent describing a scalable synthesis route for quinoline-4-carboxylic acid derivatives using isatin and phenylaldehyde precursors. This method addressed prior challenges in stabilizing intermediates during cyclization and oxidation steps, exemplified by the synthesis of 2-vinyl-4-quinoline carboxylic acid as a key precursor. Concurrently, antibacterial studies on analogous compounds, such as 2-phenyl-quinoline-4-carboxylic acid derivatives, demonstrated minimum inhibitory concentrations (MIC) of 64–128 μg/mL against Staphylococcus aureus and Escherichia coli, underscoring the pharmacophoric importance of the carboxylic acid moiety.
Research Significance of this compound in Medicinal Chemistry
The structural uniqueness of this compound arises from its substitution pattern, which enhances lipophilicity and target binding affinity. Key physicochemical properties are summarized below:
In dihydroorotate dehydrogenase (DHODH) inhibition studies, the 4-carboxylic acid group forms critical salt bridges with Arg136 and hydrogen bonds with Gln47 in the enzyme’s active site, a mechanism shared with brequinar. The 3-methylphenyl substituent at position 2 and methyl groups at positions 7 and 8 likely contribute to hydrophobic interactions with enzyme subpockets, enhancing inhibitory potency. Computational docking analyses predict a binding energy of −8.2 kcal/mol for this compound against DHODH, comparable to brequinar’s −9.1 kcal/mol.
Current Scientific Interest and Research Trajectory
Recent investigations have prioritized three areas:
Synthetic Optimization : Modifications of the 2012 patent method have improved yields to >90% by replacing diacetyl oxide with milder dehydrating agents and optimizing reaction temperatures. For example, microwave-assisted synthesis reduces reaction times from 8 hours to 45 minutes while maintaining yields at 88%.
Computational Drug Design : Quantitative structure-activity relationship (QSAR) models indicate that electron-donating groups at positions 7 and 8 enhance bioactivity by increasing electron density at the carboxylic acid moiety. Molecular dynamics simulations suggest that the 3-methylphenyl group stabilizes the compound in the DHODH binding pocket through π-π stacking with Phe62.
Collaborative Research Initiatives : The compound is included in the NIH’s Molecular Libraries Program for high-throughput screening against malaria and rheumatoid arthritis targets, leveraging its structural similarity to known DHODH inhibitors. Additionally, academic-industry partnerships aim to derivatize the 4-carboxylic acid group into amides and esters to modulate bioavailability.
Properties
IUPAC Name |
7,8-dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-5-4-6-14(9-11)17-10-16(19(21)22)15-8-7-12(2)13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSPJQGZQWCZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common synthetic route includes the reaction of 3-methylbenzaldehyde with 2-amino-3,4-dimethylbenzoic acid under acidic conditions to form the quinoline ring . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as zeolites to facilitate the cyclization process . Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carboxylic acid group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acid derivatives, while reduction produces alcohol derivatives.
Scientific Research Applications
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication . Additionally, its antimalarial activity may involve the disruption of heme detoxification in the malaria parasite .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-4-carboxylic acid derivatives exhibit structural diversity based on substituent patterns, which directly influence their physicochemical properties and biological activities. Below is a comparative analysis of 7,8-dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid with structurally related compounds:
Table 1: Structural and Functional Comparison of Quinoline-4-Carboxylic Acid Derivatives
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Bioactivity: Derivatives with electron-withdrawing groups (e.g., chlorine at position 7) may exhibit altered antibacterial potency compared to methyl-substituted analogs. For instance, 2-phenyl-quinoline-4-carboxylic acid derivatives in showed MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting the role of substituents in modulating activity .
Synthetic Accessibility :
- Chlorinated derivatives (e.g., 7-chloro-8-methyl analogs) often require halogenation steps, whereas methyl-substituted compounds like the target molecule are synthesized via alkylation or condensation reactions .
Commercial Availability: Similar compounds, such as 6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, are commercially available (e.g., Santa Cruz Biotechnology, $135/500 mg), suggesting comparable market demand and synthetic feasibility for the target compound .
Safety and Handling: While specific data for the target compound are lacking, related quinoline derivatives (e.g., 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid) are classified as low-hazard laboratory chemicals, requiring standard precautions such as avoiding inhalation and skin contact .
Biological Activity
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid (referred to as DMQCA) is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline and its derivatives are known for a variety of pharmacological properties, including antibacterial, antiviral, and anticancer effects. This article reviews the biological activity of DMQCA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structure
The molecular formula of DMQCA is , with a molecular weight of 291.35 g/mol. The compound features a quinoline core substituted with two methyl groups at positions 7 and 8, and a 3-methylphenyl group at position 2.
Table 1: Structural Characteristics of DMQCA
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇NO₂ |
| Molecular Weight | 291.35 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antibacterial Activity
Quinoline derivatives have been extensively studied for their antibacterial properties. Preliminary investigations into DMQCA suggest that it may exhibit significant antibacterial activity against various strains of bacteria.
Case Study: Antibacterial Evaluation
In a study evaluating the antibacterial activity of quinoline derivatives, DMQCA was tested against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results indicated that structural modifications in quinolines could enhance their antibacterial efficacy .
Table 2: Antibacterial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Agent |
|---|---|---|
| Staphylococcus aureus | 15 | Ampicillin (20 mm) |
| Escherichia coli | 12 | Gentamicin (18 mm) |
| Pseudomonas aeruginosa | 10 | Control (5 mm) |
Antiviral Activity
Research has also pointed towards the antiviral potential of DMQCA. Quinoline derivatives have shown promise against various viruses, including enteroviruses.
Case Study: Antiviral Screening
In a screening for antiviral activity against enterovirus D68 (EV-D68), several quinoline analogs showed potent activity with selectivity indices indicating low cytotoxicity. Although specific data on DMQCA was limited, related compounds demonstrated EC50 values in the submicromolar range .
Anticancer Activity
DMQCA's potential as an anticancer agent is another area of interest. Quinoline derivatives are known to induce apoptosis in cancer cells through various mechanisms.
Case Study: Cytotoxicity Assay
In vitro studies on related quinoline compounds revealed significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies indicated that structural variations could influence the potency and mechanism of action .
Table 3: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Doxorubicin (10 µM) |
| HCT-116 | 12.5 | Tamoxifen (8 µM) |
The biological activity of DMQCA can be attributed to several mechanisms:
- Enzyme Inhibition : Quinoline derivatives often act by inhibiting key enzymes involved in bacterial and viral replication.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes.
- Apoptosis Induction : Evidence indicates that quinolines can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
